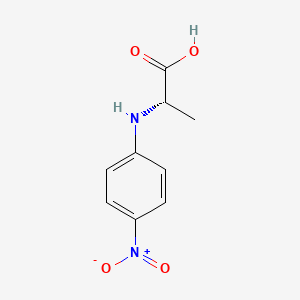

![molecular formula C54H88N2O2S2 B595029 2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮 CAS No. 1267540-02-2](/img/structure/B595029.png)

2,5-双(2-辛基十二烷基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮

描述

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated polymer known for its unique electronic properties. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely recognized for its applications in organic electronics, particularly in organic photovoltaics and field-effect transistors .

科学研究应用

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:

Organic Photovoltaics: It is used as a donor material in organic solar cells due to its high absorption coefficient and excellent charge transport properties.

Field-Effect Transistors: The compound’s high charge carrier mobility makes it suitable for use in organic field-effect transistors (OFETs).

Sensors: Its sensitivity to environmental changes allows it to be used in chemical and biological sensors.

Light-Emitting Diodes: The compound’s electroluminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs).

作用机制

Target of Action

The primary target of DPPDT is the donor-acceptor conjugated polymer (DACP) . DACPs are a class of polymers that have alternating donor and acceptor units along their backbone, which allows them to conduct electricity. DPPDT interacts with these polymers, affecting their structure and properties .

Mode of Action

DPPDT interacts with its target through a process known as self-assembly . This involves the spontaneous organization of individual DPPDT molecules into a structured arrangement. The self-assembly of DPPDT is influenced by the polarity of the solvent it is in . For example, in a polar solvent like methanol, DPPDT forms nanoribbons, while in a non-polar solvent like hexane, it forms amorphous aggregates .

Biochemical Pathways

The self-assembly of DPPDT affects the nanostructure of DACPs . This can alter the size of the assembled nanostructures, as well as the fraction of polymers that self-assemble . The surface orientation and the crystal structure of the nanostructures is also affected . These changes can have significant downstream effects on the properties of the DACPs, including their ability to conduct electricity .

Result of Action

The self-assembly of DPPDT into different nanostructures can enhance the charge transport properties of DACPs . For example, when DPPDT forms nanoribbons, it leads to an enhancement of the average hole mobility in organic field effect transistors (OFETs) . This makes DPPDT a valuable compound in the development of electronic devices.

Action Environment

The action of DPPDT is strongly influenced by environmental factors, particularly the polarity of the solvent it is in . The polarity of the solvent can affect the self-assembly of DPPDT, and thereby influence its interaction with DACPs . This highlights the importance of carefully controlling the environment in which DPPDT is used to ensure optimal performance.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a Stille coupling reaction. This method uses a palladium catalyst to couple thiophene units with the diketopyrrolopyrrole core . The reaction conditions often include the use of solvents like chloroform or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to alter the conjugation length and improve the material’s conductivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with tailored properties for specific applications in organic electronics .

相似化合物的比较

Similar Compounds

Poly(3-hexylthiophene) (P3HT): Known for its use in organic photovoltaics, P3HT has lower charge carrier mobility compared to 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione.

Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT): This compound has similar applications but differs in its molecular structure and electronic properties.

Poly(2,2’-[2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]dithiophene-5,5’-diyl-alt-2,2’-bithiophene-5,5’-diyl) (PDQT): PDQT is another diketopyrrolopyrrole-based polymer with comparable properties but different solubility and processability.

Uniqueness

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its high charge carrier mobility, excellent solubility, and processability, making it a versatile material for various organic electronic applications .

属性

IUPAC Name |

2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFXMPXYDRPSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What makes DPPDT a promising material for photoinitiating systems, particularly under green light exposure?

A1: DPPDT exhibits strong absorption in the green light region of the electromagnetic spectrum []. When combined with an iodonium salt or an amine, DPPDT efficiently initiates various polymerization reactions upon green light irradiation []. This efficiency surpasses that of traditional visible light photosensitizers like camphorquinone []. The photochemical mechanisms behind this efficiency involve electron transfer and radical generation processes, as evidenced by studies employing techniques like laser flash photolysis and electron spin resonance spectroscopy [].

Q2: How does the structural modification of incorporating DPPDT into a polymer backbone impact its electronic properties and applications in organic thin-film transistors?

A2: Incorporating DPPDT into a polymer backbone alongside di(thiophen-2-yl)pyrene units allows for the creation of donor-acceptor alternating π-conjugated polymers []. The specific anchoring position of DPPDT on the pyrene unit significantly influences the polymer's band-gap energy and the resulting charge transport properties []. For instance, polymers with DPPDT attached at the 2,7-position of the pyrene ring exhibit lower band-gap energies and superior charge carrier mobilities compared to their 1,6-substituted counterparts []. This highlights the importance of structural design in tailoring the electronic properties of DPPDT-containing polymers for applications like organic thin-film transistors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

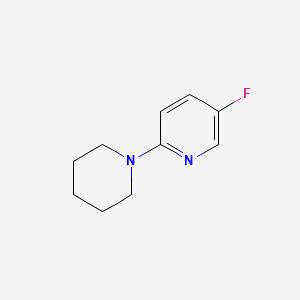

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B594946.png)

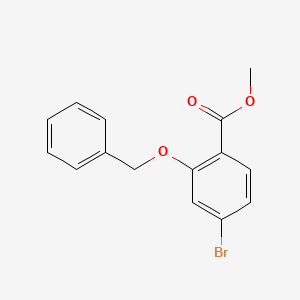

![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)

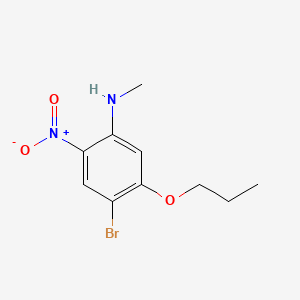

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)